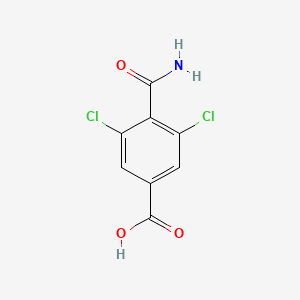

4-Carbamoyl-3,5-dichlorobenzoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

651058-98-9 |

|---|---|

Molekularformel |

C8H5Cl2NO3 |

Molekulargewicht |

234.03 g/mol |

IUPAC-Name |

4-carbamoyl-3,5-dichlorobenzoic acid |

InChI |

InChI=1S/C8H5Cl2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12)(H,13,14) |

InChI-Schlüssel |

PSMMBZCWIJNJBM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Benzoic Acid Derivatives

One common method begins with the chlorination of benzoic acid derivatives to introduce chlorine atoms at the 3 and 5 positions.

- Starting Material : Benzonitrile or anthranilic acid.

- Reagents : Chlorine gas, hydrochloric acid.

- Conditions : The reaction is typically conducted at controlled temperatures (28-30°C) for several hours.

- Yield : This method can yield significant amounts of 3,5-dichlorobenzoic acid as an intermediate product.

$$

\text{Benzonitrile} + \text{Cl}_2 \rightarrow \text{3,5-Dichlorobenzonitrile}

$$

Diazotization Reaction

Following chlorination, the resulting 3,5-dichlorobenzoic acid can undergo a diazotization reaction to form diazonium salts.

- Reagents : Sodium nitrite and hydrochloric acid.

- Conditions : The reaction is performed at low temperatures (0-5°C) to stabilize the diazonium salt.

- Outcome : This step is crucial for introducing the carbamoyl group in subsequent reactions.

Amide Formation

The final step involves converting the diazonium salt into this compound through amide formation.

- Reagents : Ammonia or amines.

- Conditions : The reaction typically occurs under reflux conditions.

- Yield : High yields can be achieved with careful control of reaction conditions.

Comparative Analysis of Methods

The following table summarizes various preparation methods for this compound, including key reagents, conditions, and yields:

| Method | Starting Material | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| Chlorination | Benzonitrile | Cl₂, HCl | 28-30°C for several hours | High |

| Diazotization | 3,5-Dichlorobenzoic Acid | NaNO₂, HCl | 0-5°C | Moderate |

| Amide Formation | Diazotized Product | NH₃ or amines | Reflux | High |

Research Findings

Recent studies have demonstrated various approaches to enhance the efficiency of synthesizing this compound:

A novel method utilizing microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high yields.

The use of green chemistry principles has been explored to minimize waste and improve safety during synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Carbamoyl-3,5-Dichlorobenzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chloratome können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Hydrolyse: Die Carbamoylgruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und das entsprechende Amin zu bilden.

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl bestimmte Bedingungen und Reagenzien erforderlich sind.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid.

Wichtigste gebildete Produkte:

Substitutionsreaktionen: Produkte mit verschiedenen Substituenten, die die Chloratome ersetzen.

Hydrolyse: Bildung von 3,5-Dichlorobenzoesäure und dem entsprechenden Amin.

Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate, abhängig von den spezifischen Reaktionsbedingungen.

Wissenschaftliche Forschungsanwendungen

4-Carbamoyl-3,5-Dichlorobenzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Baustein für die Arzneimittelentwicklung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit besonderen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Carbamoyl-3,5-Dichlorobenzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Carbamoylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Chloratome an Halogenbindungen teilnehmen können. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen beeinflussen und zu verschiedenen biologischen Wirkungen führen.

Ähnliche Verbindungen:

3,5-Dichlorobenzoesäure: Fehlt die Carbamoylgruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.

4-Amino-3,5-Dichlorobenzoesäure: Enthält eine Aminogruppe anstelle einer Carbamoylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

3,4-Dichlorobenzoesäure: Unterscheidet sich in der Substitution, was seine Reaktivität und Anwendungen beeinflusst.

Einzigartigkeit: 4-Carbamoyl-3,5-Dichlorobenzoesäure ist aufgrund des Vorhandenseins sowohl der Carbamoyl- als auch der Dichlorgruppe einzigartig, was ihr eine eindeutige chemische Reaktivität und ein Potenzial für vielfältige Anwendungen verleiht. Ihre Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen und spezifische Wechselwirkungen mit biologischen Molekülen einzugehen, macht sie zu einer wertvollen Verbindung in Forschung und Industrie.

Wirkmechanismus

The mechanism of action of 4-carbamoyl-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-carbamoyl-3,5-dichlorobenzoic acid and related compounds:

Physicochemical Properties

- Acidity: The electron-withdrawing chlorine atoms lower the pKa of the carboxylic acid group compared to non-halogenated analogs, increasing solubility in aqueous basic solutions.

- Thermal Stability: The high melting point of 4-amino-3,5-dichlorobenzoic acid (290–293°C) suggests strong intermolecular forces, a trait likely shared by the carbamoyl analog due to hydrogen bonding .

Biologische Aktivität

4-Carbamoyl-3,5-dichlorobenzoic acid (CDCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of the biological activity associated with CDCA, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

CDCA is characterized by the presence of a carbamoyl group and two chlorine substituents on a benzoic acid backbone. The molecular formula is , with a molecular weight of approximately 220.05 g/mol.

Key Structural Features:

- Carbamoyl Group: Enhances hydrogen bonding capabilities.

- Chlorine Atoms: Facilitate halogen bonding, influencing reactivity and biological interactions.

The biological activity of CDCA is attributed to its interaction with various molecular targets within biological systems. The compound's mechanism involves:

- Enzyme Inhibition: CDCA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: The compound may interact with cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that CDCA exhibits notable antimicrobial activity against various pathogens. A study reported its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound demonstrated significant inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Activity

CDCA has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and pancreatic cancer cells. For instance, derivatives of CDCA were found to exhibit IC50 values ranging from 1.4 to 9.2 µM against multiple tumor cell lines . This suggests that modifications in the structure can enhance its efficacy against specific cancer types.

Comparative Studies

To understand the unique properties of CDCA, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3,5-Dichlorobenzoic Acid | Lacks carbamoyl group | Moderate antimicrobial | >100 |

| 4-Amino-3,5-dichlorobenzoic Acid | Contains amino group | Lower anticancer activity | 50 |

| 2-Carbamoyl-4,5-dichlorobenzoic Acid | Different substitution pattern | Limited data available | N/A |

These comparisons highlight the enhanced versatility and potential of CDCA due to its unique functional groups.

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, CDCA was tested against S. aureus strains. Results indicated a strong correlation between concentration and inhibition rate, with effective concentrations significantly lower than those required for traditional antibiotics .

- Antitumor Activity : A series of derivatives based on CDCA were synthesized and tested for cytotoxicity against various cancer cell lines. The most promising derivative exhibited an IC50 value of 1.7 µM against MDA-MB-231 cells, indicating its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.